molecular formula C26H25N3O5S3 B2561467 ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 896027-17-1

ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2561467
CAS No.: 896027-17-1
M. Wt: 555.68
InChI Key: OUTXAIHTOFFMAI-UHFFFAOYSA-N
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Description

The compound ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a structurally complex heterocyclic molecule featuring a fused thieno[2,3-c]pyridine core. Key functional groups include:

  • An ethyl carboxylate ester at position 4.
  • A benzenesulfonyl propanamido substituent at position 2.
  • A 1,3-benzothiazol-2-yl moiety at position 3.

Properties

IUPAC Name

ethyl 2-[3-(benzenesulfonyl)propanoylamino]-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S3/c1-2-34-26(31)29-14-12-18-21(16-29)36-25(23(18)24-27-19-10-6-7-11-20(19)35-24)28-22(30)13-15-37(32,33)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTXAIHTOFFMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thienopyridine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, benzenesulfonyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in maintaining consistent quality and reducing production costs. Purification steps such as recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzothiazole and thienopyridine rings are crucial for binding to these targets, while the benzenesulfonyl group enhances the compound’s solubility and stability.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name/ID Core Structure Key Substituents Functional Groups
Target Compound Thieno[2,3-c]pyridine Benzenesulfonyl propanamido, benzothiazolyl Ester, sulfonamide, benzothiazole
7a Thiophene Diamino-cyano, pyrazolyl Cyano, amino, hydroxy
7b Thiophene Diamino-ethyl carboxylate, pyrazolyl Ester, amino, hydroxy
11a Pyran Phenyl, diamino-cyano, pyrazolyl Cyano, amino, hydroxy
11b Pyran Phenyl, diamino-ethyl carboxylate, pyrazolyl Ester, amino, hydroxy

Key Observations :

Core Structure: The target compound’s thieno[2,3-c]pyridine core is distinct from the thiophene (7a, 7b) and pyran (11a, 11b) cores of analogous compounds. This fused bicyclic system may enhance rigidity and influence binding interactions in biological systems.

Substituents: The benzenesulfonyl propanamido group in the target compound is unique, while compounds 7a–11b prioritize cyano or ester groups. Sulfonamides are known for enhancing solubility and target affinity, contrasting with the nitrile/ester motifs in 7a–11b, which may prioritize reactivity or metabolic stability .

Synthetic Complexity: The target compound likely requires multi-step synthesis involving sulfonylation and cyclization, whereas 7a–11b are synthesized via condensation of malononitrile or ethyl cyanoacetate with pyrazole derivatives under reflux .

Implications of Structural Differences

  • Bioactivity Potential: The sulfonamide group in the target compound may improve protein-binding interactions compared to the nitrile/ester groups in 7a–11b.
  • Solubility and Stability: The ethyl carboxylate in the target compound and 7b/11b could enhance lipophilicity, whereas cyano groups (7a, 11a) may increase polarity.

Biological Activity

Ethyl 2-[3-(benzenesulfonyl)propanamido]-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to summarize the existing literature on its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. Its structure includes:

  • Thieno[2,3-c]pyridine core
  • Benzothiazole moiety
  • Benzenesulfonamide substituent

These components are known for their roles in various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, benzothiazole derivatives have shown significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Compounds like B7 (a benzothiazole derivative) demonstrated the ability to inhibit cell proliferation in A431 and A549 cancer cell lines by inducing apoptosis and causing cell cycle arrest at concentrations of 1, 2, and 4 μM. This was associated with the downregulation of key signaling pathways such as AKT and ERK .
  • Cell Lines Tested : The efficacy was observed in multiple cancer types including non-small cell lung cancer and breast cancer .

Anti-inflammatory Effects

In addition to anticancer properties, similar compounds have been noted for their anti-inflammatory activities. For example:

  • Cytokine Inhibition : Compounds exhibiting structural similarities have been reported to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro .

Study 1: Synthesis and Evaluation of Benzothiazole Derivatives

A study focused on synthesizing novel benzothiazole derivatives evaluated their biological activities. Among these, one compound (B7) exhibited promising dual-action capabilities—both anticancer and anti-inflammatory. The study utilized bioactivity assessments that confirmed significant inhibition of cancer cell proliferation alongside reduced inflammatory markers in treated cells .

Study 2: Thieno[2,3-f] Compounds

Research into thieno[2,3-f] derivatives indicated that modifications at various positions could enhance antibacterial and antifungal activities. While this study did not directly evaluate the target compound, it suggests that structural modifications can lead to varied biological activity outcomes .

Data Tables

Biological ActivityCell Lines TestedConcentration (μM)Observed Effects
AnticancerA4311, 2, 4Apoptosis induction, cell cycle arrest
Anti-inflammatoryA549VariableReduced IL-6 and TNF-α levels

Q & A

How can researchers optimize the synthetic yield of ethyl 2-[3-(benzenesulfonyl)...carboxylate while minimizing side reactions?

Basic Research Focus
Optimization requires systematic screening of reaction parameters. For analogous thieno-pyridine derivatives, using sodium acetate in acetic anhydride as a catalyst improved yields by stabilizing intermediates . Statistical methods like Design of Experiments (DoE) can identify critical variables (e.g., temperature, solvent polarity, reagent ratios) to reduce trial-and-error approaches. For instance, fractional factorial designs have been applied in similar syntheses to isolate key factors affecting yield and purity .

What advanced spectroscopic techniques are essential for confirming the compound’s structural integrity?

Basic Research Focus
Multi-nuclear NMR spectroscopy (1H, 13C, and DEPT-135) is critical for assigning proton environments and carbon frameworks, as demonstrated for structurally related thiazolo-pyrimidines . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if single crystals are obtainable) provides unambiguous confirmation of stereochemistry and substituent positioning . IR spectroscopy further corroborates functional groups like sulfonamides and carboxylates .

How should researchers design biological assays to evaluate this compound’s activity against specific targets?

Advanced Research Focus
Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. For example, derivatives with benzothiazole moieties often exhibit kinase inhibitory activity, requiring ATP-competitive assay formats . Use dose-response curves (IC50/EC50 determination) and replicate experiments to ensure reproducibility. Parallel cytotoxicity assays (e.g., MTT tests) are recommended to distinguish target-specific effects from general toxicity .

How can researchers resolve discrepancies between computational reactivity predictions and experimental outcomes?

Advanced Research Focus
Cross-validate computational models (e.g., DFT, molecular dynamics) with experimental kinetic data. For example, ICReDD’s methodology integrates quantum chemical calculations with experimental feedback loops to refine reaction pathways . If predicted intermediates are not observed experimentally, probe for hidden transition states or solvent effects using polarizable continuum models (PCMs) .

What strategies improve solubility and stability for in vivo pharmacological studies?

Advanced Research Focus
Modify substituents to enhance polarity without disrupting bioactivity. For instance, replacing the ethyl carboxylate with a more hydrophilic group (e.g., sodium salt) improved solubility in related compounds . Prodrug strategies (e.g., ester-to-acid conversion in vivo) or nanoformulations (liposomes, micelles) can also mitigate stability issues under physiological pH .

What methodologies are effective for elucidating reaction mechanisms in derivative synthesis?

Advanced Research Focus
Combine kinetic studies (e.g., rate determination under varying temperatures) with isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. For cyclization reactions, DFT-based transition state analysis can identify rate-limiting steps, as applied to thiazolo-pyrimidine derivatives . Trapping intermediates with quenching agents (e.g., TEMPO) provides further mechanistic evidence .

How should researchers assess stability under varying pH conditions for drug formulation?

Basic Research Focus
Conduct accelerated stability studies using HPLC to monitor degradation products across pH 1–10 (simulating gastrointestinal to plasma conditions). For example, benzothiazole-containing analogs showed pH-dependent hydrolysis of ester groups, necessitating buffered formulations . Thermal gravimetric analysis (TGA) further evaluates solid-state stability .

What systematic approaches are recommended for structure-activity relationship (SAR) studies?

Advanced Research Focus
Synthesize analogs with incremental modifications (e.g., substituent halogens, alkyl chain lengths) and correlate changes with bioactivity. For sulfonamide derivatives, replacing benzenesulfonyl with pyridinylsulfonyl groups altered selectivity in kinase inhibition assays . QSAR models incorporating electronic (Hammett constants) and steric (Taft parameters) descriptors can rationalize trends .

What factors are critical during scale-up from lab to pilot-scale synthesis?

Advanced Research Focus
Maintain strict control over mixing efficiency and heat transfer, as exothermic steps (e.g., sulfonylation) may require jacketed reactors . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression in real-time. Solvent recovery systems and membrane-based purification (e.g., nanofiltration) reduce waste, aligning with green chemistry principles .

How can conflicting bioactivity data between independent studies be reconciled?

Advanced Research Focus
Verify compound purity (>95% by HPLC) and storage conditions, as degradation products may skew results . Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability. Meta-analyses of published data, adjusting for methodological differences (e.g., IC50 vs. Ki values), can identify consensus trends .

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